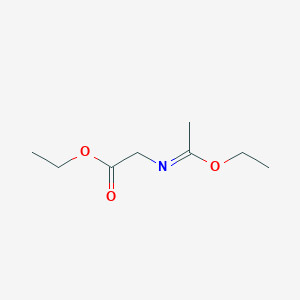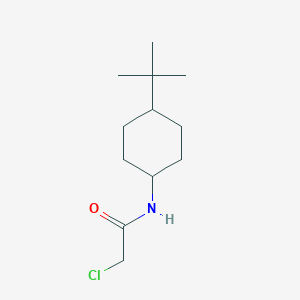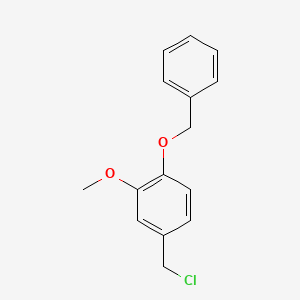
3-甲磺酰吡啶
描述
3-Methanesulfonyl-pyridine (3-MSP) is an organic compound belonging to the pyridine family of compounds. It is a colorless, crystalline solid that is soluble in many organic solvents. 3-MSP is widely used in a variety of scientific applications, including synthesis, research, and industrial applications.
科学研究应用
3-甲磺酰吡啶应用的全面分析
3-甲磺酰吡啶是一种用途广泛的化合物,在科学研究中有着多种应用。以下是它在不同领域独特应用的详细分析。
磺酰氟的合成
磺酰氟:由于其在SuFEx点击化学中的作用,在现代化学中是一种重要的合成基元。3-甲磺酰吡啶可用于硫醇和氟化钾的电化学氧化偶联反应以生成磺酰氟 。这种方法提供了快速合成,并具有高产率和选择性,这对药物发现和材料科学至关重要。
化学反应中的催化作用
该化合物用作吡啶衍生物合成的催化剂 。这些衍生物具有广泛的生物活性,如抗炎和抗肿瘤性质,因此具有重要意义。3-甲磺酰吡啶在催化中的应用突出了它在药物化学中的重要性。
SuFEx点击化学
3-甲磺酰吡啶参与SuFEx点击化学,这是一种允许快速模块化组装功能分子的方法 。该应用在开发具有定制特性的新药物和聚合物方面尤为重要。
三氟甲磺酸酯和三氟甲磺酰胺的制备
在有机合成领域,3-甲磺酰吡啶用于三氟甲磺酸酯和三氟甲磺酰胺的化学选择性合成 。这些化合物是各种化学反应中的重要中间体,包括复杂有机分子的合成。
磁性纳米粒子的开发
研究探索了3-甲磺酰吡啶在磁性可回收纳米催化剂开发中的应用 。这些催化剂可以很容易地从反应混合物中分离出来,使该过程更有效率,更环保。
药物研究
在药物研究中,3-甲磺酰吡啶用于创建作为IKK-β抑制剂和A2A腺苷受体拮抗剂的化合物 。这些应用证明了该化合物在开发治疗帕金森病和艾滋病毒等疾病的新疗法中的作用。
材料科学
该化合物在材料科学中的作用包括合成具有特定性质的新材料,用于从电子产品到生物技术的各个行业。
流动化学
3-甲磺酰吡啶在流动化学过程中被用来简化复杂化学品的合成 。该应用对工业规模生产非常重要,因为效率和安全性至关重要。
作用机制
Target of Action
3-Methanesulfonyl-pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .
Mode of Action
The mode of action of 3-Methanesulfonyl-pyridine involves its interaction with the organoboron reagents in the SM coupling process . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
The biochemical pathways affected by 3-Methanesulfonyl-pyridine are primarily related to the SM coupling process . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of 3-Methanesulfonyl-pyridine is the formation of methanesulfonates, which are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .
Action Environment
The action environment of 3-Methanesulfonyl-pyridine is typically a laboratory setting where SM coupling reactions are performed . The success of the SM coupling process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . It’s important to note that 3-methanesulfonyl-pyridine can harm public health and the environment by destroying ozone in the upper atmosphere .
生化分析
Biochemical Properties
3-Methanesulfonyl-pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with methanesulfonyl chloride, which enhances the acidity of the α-hydrogen, facilitating the removal of the hydrogen by pyridine in the first step of the reaction . This interaction is crucial for the formation of methanesulfonates, which are important intermediates in organic synthesis.
Cellular Effects
3-Methanesulfonyl-pyridine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with methanesulfonyl chloride can lead to the formation of sulfene intermediates, which play a role in cellular reactions . These interactions can impact cellular metabolism and gene expression, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of 3-Methanesulfonyl-pyridine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the formation of methanesulfonates from methanesulfonyl chloride and pyridine involves an E1cb elimination mechanism, generating the highly reactive parent sulfene, which then interacts with alcohols to form the final product . This mechanism highlights the compound’s role in enzyme inhibition and activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methanesulfonyl-pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that methanesulfonyl chloride, a related compound, undergoes hydrolysis with a small secondary kinetic isotope effect for pH < 6.7, indicating a stable reaction mechanism . Over time, the stability and degradation of 3-Methanesulfonyl-pyridine can influence its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methanesulfonyl-pyridine vary with different dosages in animal models. At appropriate doses, the compound can significantly impact cellular processes without causing toxicity. At high doses, it may exhibit toxic or adverse effects. For example, studies on similar compounds have shown that high doses can lead to adverse effects on cellular metabolism and function . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
3-Methanesulfonyl-pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with methanesulfonyl chloride and pyridine leads to the formation of methanesulfonates, which are intermediates in various metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which the compound is involved.
Transport and Distribution
The transport and distribution of 3-Methanesulfonyl-pyridine within cells and tissues are critical for its activity. The compound is transported through interactions with transporters and binding proteins. For example, methanesulfonyl chloride, a related compound, is known to interact with pyridine, facilitating its transport and distribution within cells . These interactions can affect the compound’s localization and accumulation, influencing its overall activity.
Subcellular Localization
The subcellular localization of 3-Methanesulfonyl-pyridine is essential for its function. The compound’s activity can be influenced by its localization within specific cellular compartments or organelles. For instance, the formation of methanesulfonates from methanesulfonyl chloride and pyridine involves specific targeting signals and post-translational modifications that direct the compound to particular subcellular locations . These localizations can impact the compound’s activity and function within the cell.
属性
IUPAC Name |
3-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAPNSHGPNDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329036 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52693-61-5 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

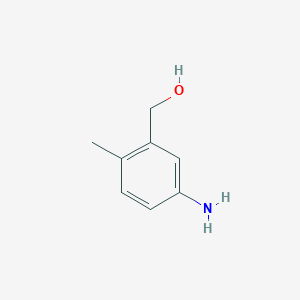
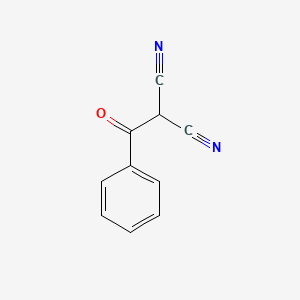
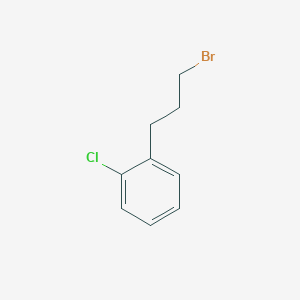

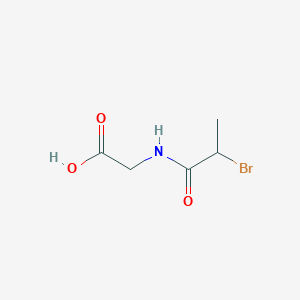
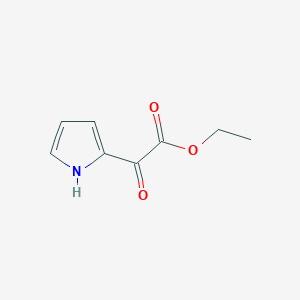
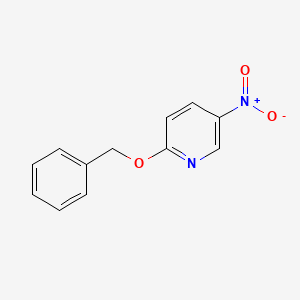
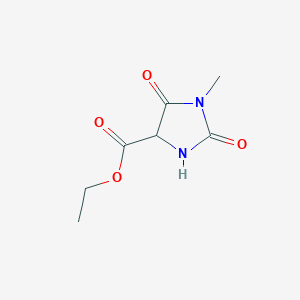

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
